molecular formula C7H15NO2 B7848041 3-(Dimethylamino)-2,2-dimethylpropanoic acid

3-(Dimethylamino)-2,2-dimethylpropanoic acid

Cat. No.: B7848041
M. Wt: 145.20 g/mol
InChI Key: SWFRUSQUOVBPRQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C7H15NO2. It is characterized by a dimethylamino group attached to a 2,2-dimethylpropanoic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid typically involves the reaction of dimethylamine with a suitable precursor such as 2,2-dimethylpropanoic acid chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-2,2-dimethylpropanoic acid has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of surfactants, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-2,2-dimethylpropanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(Dimethylamino)propylamine

  • 3-(Dimethylamino)propanol

  • 2-(Dimethylamino)ethanol

Properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,6(9)10)5-8(3)4/h5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFRUSQUOVBPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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